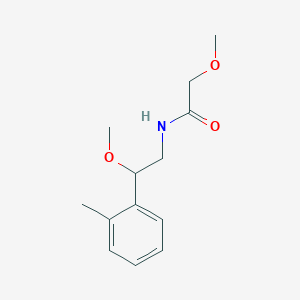

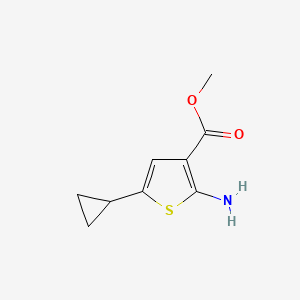

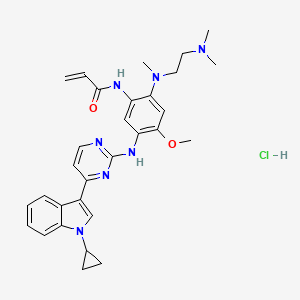

![molecular formula C16H15FO3S B2543813 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone CAS No. 477334-47-7](/img/structure/B2543813.png)

3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone" is a chemical entity that appears to be related to a class of compounds with potential pharmaceutical applications. It is structurally related to nonsteroidal antiandrogens and other fluorinated organic compounds that have been studied for their various biological activities and chemical properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes including resolution of enantiomers, chromatographic separation, and various chemical reactions such as oxidation and hydrolysis. For instance, the nonsteroidal antiandrogen ICI 176334 was synthesized through the resolution of diastereomeric esters followed by hydrolysis and oxidation . Similarly, fluorinated reagents have been prepared through metalation followed by electrophilic fluorination, and subsequent condensation reactions with aldehydes to yield fluoroalkylidenes . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure and electronic configuration of related sulfone compounds have been investigated using techniques like X-ray excited optical luminescence (XEOL) and X-ray absorption near edge structure (XANES) spectroscopy. These studies have revealed that the luminescence properties of certain sulfone derivatives are closely related to the sulfur functional group . Additionally, ab initio calculations have been used to study the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions, demonstrating the influence of fluorine substitution on bond lengths and pyramidalization of anionic carbon atoms .

Chemical Reactions Analysis

The reactivity of sulfone compounds can vary significantly depending on their molecular structure. For example, 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones can undergo intramolecular cyclization to yield different products under acidic or basic conditions, demonstrating the ambident-like reactivity of the ketone form . The removal of undesired isomers in the synthesis of pharmaceutical intermediates can be achieved through sulfonation, as demonstrated in the preparation of 4,4-bis(4-fluorophenyl) butanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone derivatives are influenced by their molecular structure and the presence of fluorine atoms. Fluorination can lead to changes in bond lengths, bond angles, and the overall stability of carbanions . The synthesis of fluorinated chirons has shown that reaction conditions can significantly affect the chemo- and stereoselectivity of the products, which is crucial for the development of enantiomerically pure compounds . Spectroscopic and magnetic resonance techniques have been employed to elucidate the structure of polymers derived from phthalazine and bis(4-fluorophenyl)sulfone, revealing insights into the bonding patterns and tautomeric forms within these complex molecules .

Scientific Research Applications

Antiandrogenic Applications

One of the earliest identified applications of compounds structurally related to "3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone" involves their role in antiandrogen therapy. For instance, compounds like 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide have been synthesized and tested for their antiandrogen activity. These compounds exhibit significant potential in treating androgen-responsive diseases through their ability to act as androgen receptor antagonists, showcasing the critical role of the fluorophenylsulfonyl group in medicinal chemistry (Tucker, Crook, & Chesterson, 1988).

Fuel Cell Technology

Another significant application is in the development of materials for fuel cells. Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized using compounds like bis(4-fluorophenyl)sulfone. These materials exhibit promising properties for fuel-cell applications, such as high proton conductivity and mechanical strength, making them suitable as membrane materials in fuel cells (Bae, Miyatake, & Watanabe, 2009).

Polymer Electrolytes

In the context of polymer electrolytes, guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been developed through the activated fluorophenyl-amine reaction. This demonstrates the utility of fluorophenylsulfonyl-based compounds in creating high-performance materials for energy storage and conversion applications (Kim, Labouriau, Guiver, & Kim, 2011).

Organic Synthesis

Compounds featuring the fluorophenylsulfonyl moiety have been used as intermediates in organic synthesis, enabling the construction of complex molecules. For instance, the synthesis of fluorinated chirons and their subsequent transformations illustrate the versatility of these compounds in synthesizing biologically active molecules and materials with unique properties (Arnone et al., 1995).

Electrochemical Applications

Moreover, derivatives of 3-(4-fluorophenyl)thiophene have been evaluated as active materials in electrochemical capacitors, underscoring the potential of fluorophenylsulfonyl-containing compounds in enhancing the performance of energy storage devices. These materials have shown promising results in terms of energy and power densities, highlighting their significance in advancing electrochemical capacitor technology (Ferraris, Eissa, Brotherston, & Loveday, 1998).

Safety And Hazards

properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-1-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO3S/c1-12-2-4-13(5-3-12)16(18)10-11-21(19,20)15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDZUCRQOLEWCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone | |

CAS RN |

477334-47-7 |

Source

|

| Record name | 3-((4-FLUOROPHENYL)SULFONYL)-1-(4-METHYLPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

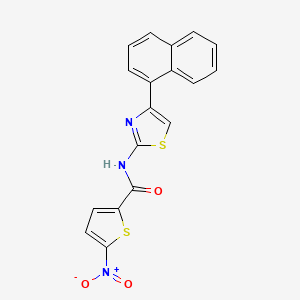

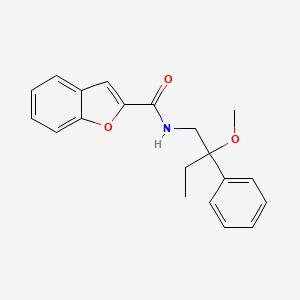

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)

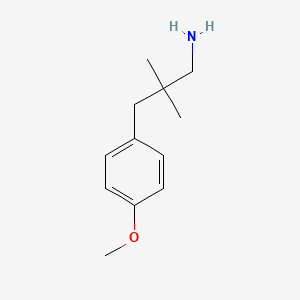

![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)

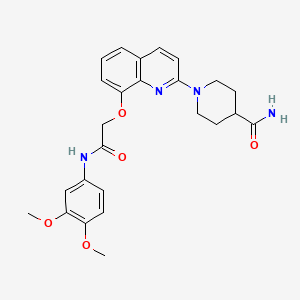

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543746.png)

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2543751.png)